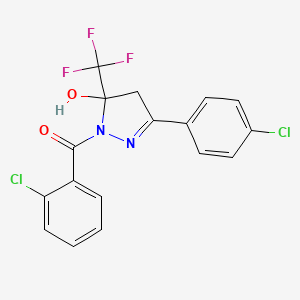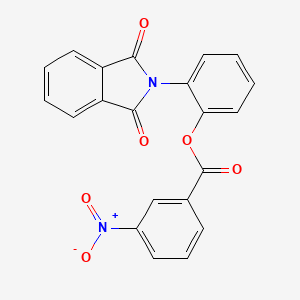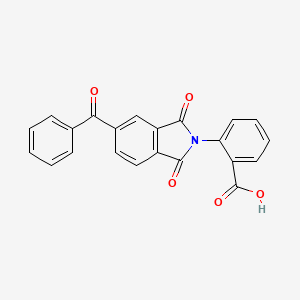
(4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using a specific method and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell growth.
Biochemical and Physiological Effects:
Studies have shown that the compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help in reducing oxidative stress and preventing cellular damage. Additionally, the compound has been found to inhibit the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol in lab experiments is its ability to target multiple pathways involved in disease progression. However, one of the limitations is that the compound has not been extensively studied for its toxicity and safety profile.
Orientations Futures
Future research on (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol could focus on identifying its potential therapeutic applications in various diseases. Additionally, further studies could be conducted to understand the mechanism of action and toxicity profile of the compound. The development of analogs of the compound could also be explored to improve its efficacy and safety. Finally, the compound could be tested in clinical trials to evaluate its potential as a therapeutic agent.
In conclusion, (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol is a promising compound that has shown potential therapeutic applications in various diseases. The compound has been synthesized using a specific method and has been extensively studied for its biochemical and physiological effects. Future research could focus on identifying its potential therapeutic applications, understanding its mechanism of action, and developing analogs of the compound.
Méthodes De Synthèse
The synthesis of (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol involves the reaction of 2-ethyl-1-methyl-1H-imidazole-5-carbaldehyde with 4-ethoxybenzyl alcohol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antibacterial properties. The compound has also shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(2-ethyl-3-methylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14-16-10-13(17(14)3)15(18)11-6-8-12(9-7-11)19-5-2/h6-10,15,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLECCBXXLXJGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=C(C=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5187467.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)

![8-[3-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5187488.png)

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)


![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)
![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)
